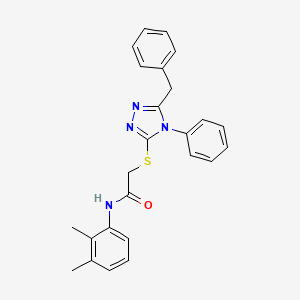

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Beschreibung

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a benzyl-substituted triazole core and a 2,3-dimethylphenyl acetamide moiety.

Eigenschaften

Molekularformel |

C25H24N4OS |

|---|---|

Molekulargewicht |

428.6 g/mol |

IUPAC-Name |

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |

InChI |

InChI=1S/C25H24N4OS/c1-18-10-9-15-22(19(18)2)26-24(30)17-31-25-28-27-23(16-20-11-5-3-6-12-20)29(25)21-13-7-4-8-14-21/h3-15H,16-17H2,1-2H3,(H,26,30) |

InChI-Schlüssel |

FISWWJMBSFOGJI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether-triazole derivative with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions could target the triazole ring or the acetamide group.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives similar to 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide have been tested against various cancer cell lines.

Research indicates that the presence of the triazole ring enhances the selectivity and potency against cancer cells. The structure-activity relationship suggests that modifications to the triazole and phenyl rings can significantly influence anticancer activity .

Anti-inflammatory Properties

Compounds with a triazole structure have also shown promising anti-inflammatory effects. Studies have demonstrated their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

| Compound | COX Inhibition | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound D | COX-1 | 86.52 | Compared to celecoxib (26.46 µM) . |

| Compound E | COX-2 | 0.54 | Lower ulcerogenic potential than traditional NSAIDs . |

These findings suggest that derivatives of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide could serve as alternative anti-inflammatory agents with reduced side effects.

Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Compounds similar to this one have been evaluated for their efficacy against various fungal strains.

| Fungal Strain | Inhibition Zone (mm) | Notes |

|---|---|---|

| Candida albicans | 15 | Effective against common pathogenic fungi . |

| Aspergillus niger | 12 | Shows potential as a broad-spectrum antifungal agent . |

The antifungal activity is attributed to the ability of the triazole ring to interfere with fungal cell membrane synthesis.

Wirkmechanismus

The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole-acetamide derivatives, focusing on substituent effects, synthesis, physical properties, and biological activities.

Structural Analogues and Substituent Effects

Physical and Electronic Properties

- Melting Points : Bulky substituents (e.g., benzyl in the target compound) correlate with higher melting points (cf. 6d: 91–93°C vs. VUAA1: likely lower due to pyridinyl group) .

- NLO Properties: compounds with propanamide backbones and electron-withdrawing groups show enhanced nonlinear optical responses, suggesting the target compound’s phenyl/benzyl groups may limit NLO utility compared to nitro/chloro analogs .

Biologische Aktivität

The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. The triazole moiety is known for its role in various pharmacological applications, including anti-inflammatory, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing key research findings and case studies.

- Molecular Formula : C26H26N4OS

- Molecular Weight : 442.57 g/mol

- CAS Number : 332922-56-2

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antioxidant and anti-inflammatory activities. A study highlighted that certain triazole derivatives could inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The compound's ability to reduce oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) further supports its potential therapeutic applications.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide have shown promising results in inhibiting the growth of various cancer cell lines. A comparative study found that certain derivatives exhibited IC50 values below 20 µM against human glioblastoma and melanoma cells . The mechanism of action is believed to involve the induction of apoptosis through modulation of Bcl-2 family proteins and inhibition of cell proliferation pathways.

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that triazole derivatives can act as potent inhibitors of cyclooxygenase (COX) enzymes. For example, a related compound displayed high selectivity for COX-2 over COX-1, with IC50 values indicating effective anti-inflammatory potential while minimizing gastrointestinal side effects . This characteristic makes such compounds attractive for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings enhance antibacterial potency .

Case Study 1: Anti-inflammatory Effects

In a recent experimental model, a derivative of the compound was tested for its anti-inflammatory effects in vivo. The results indicated a significant reduction in paw edema in rats treated with the compound compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines .

Case Study 2: Anticancer Efficacy

In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis through upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins. The IC50 values ranged from 15 to 25 µM across various cancer types, indicating moderate to high efficacy . Further molecular dynamics simulations suggested that the compound interacts favorably with target proteins involved in cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.